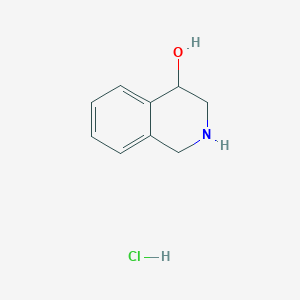

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride

描述

属性

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTJSBDABPOTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Overview

The Pictet-Spengler reaction is the classical and most widely employed method for synthesizing tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinolin-4-ol hydrochloride. This reaction involves the acid-catalyzed condensation of a β-phenylethylamine derivative with an aldehyde, leading to cyclization and formation of the tetrahydroisoquinoline ring system.

Reaction Conditions and Mechanism

- Reactants: Phenylethylamine and an aldehyde (often formaldehyde or substituted benzaldehydes).

- Catalyst: Hydrochloric acid or other strong acids.

- Temperature: Elevated temperatures around 100°C are typical to promote cyclization.

- Process: The amine and aldehyde condense to form an iminium ion intermediate, which undergoes intramolecular electrophilic aromatic substitution to close the ring, yielding the tetrahydroisoquinoline scaffold with a hydroxyl group at the 4-position.

Research Findings

- The Pictet-Spengler reaction remains the cornerstone for synthesizing this compound due to its simplicity and efficiency.

- Industrial adaptations optimize reaction parameters to improve yield and purity, including solvent choice, acid concentration, and temperature control.

- Variations include the use of substituted phenylethylamines and aldehydes to access diverse analogs.

Example Synthesis Summary

| Step | Description | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Condensation of phenylethylamine with aldehyde | HCl, ~100°C | Moderate to high |

| 2 | Cyclization via Pictet-Spengler ring closure | Acidic medium, heat | High |

| 3 | Isolation of hydrochloride salt | Crystallization | High purity |

Bischler–Napieralski Cyclization Followed by Catalytic Hydrogenation

Overview

An alternative multi-step synthetic route involves initial formation of dihydroisoquinoline intermediates via the Bischler–Napieralski reaction, followed by catalytic hydrogenation to yield the tetrahydroisoquinoline derivative.

Reaction Sequence

- Step 1: Acylation of 2-phenylethylamine derivatives to form amides.

- Step 2: Cyclodehydration of amides using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid to form dihydroisoquinolines (Bischler–Napieralski reaction).

- Step 3: Catalytic hydrogenation of dihydroisoquinolines to tetrahydroisoquinolines.

- Step 4: Introduction of hydroxyl group at the 4-position via selective oxidation or functional group transformation.

Research Findings

- This method allows for greater control over substitution patterns and stereochemistry.

- The Bischler–Napieralski reaction is typically conducted under reflux with polyphosphoric acid or POCl3, yielding dihydroisoquinoline intermediates in moderate to good yields (50-70%).

- Subsequent catalytic hydrogenation using catalysts such as Pd/C or Ru-based complexes converts dihydroisoquinolines to tetrahydroisoquinolines with high efficiency.

- The hydroxylation step can be achieved via asymmetric transfer hydrogenation or reductive amination to introduce the 4-hydroxy substituent with stereocontrol.

Example Synthesis Summary

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Amide formation from 2-phenylethylamine and acid chloride | Room temp, organic solvent | High |

| 2 | Cyclodehydration (Bischler–Napieralski) | Polyphosphoric acid, 130-150°C | 50-70 |

| 3 | Catalytic hydrogenation | Pd/C or Ru catalyst, H2 gas | >90 |

| 4 | Hydroxylation/reductive amination | Chiral catalyst, ATH reaction | Moderate to high |

Acylation and Polyphosphoric Acid Cyclization Route

Overview

A patented industrially viable method synthesizes tetrahydroisoquinoline derivatives starting from β-phenylethylamine and benzoyl chloride, followed by cyclization with polyphosphoric acid and reduction.

Detailed Procedure

- Step 1: Acylation of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide.

- Step 2: Cyclization of the amide with polyphosphoric acid at elevated temperature (~150°C) to yield 1-phenyl-3,4-dihydroisoquinoline.

- Step 3: Reduction of the dihydroisoquinoline with sodium borohydride at 0°C to form 1-phenyl-1,2,3,4-tetrahydroisoquinoline.

- Step 4: Hydrochloride salt formation by treatment with concentrated HCl.

Research Findings

- This method offers high yields (70% for cyclization, 85% for reduction) and is suitable for scale-up.

- The use of polyphosphoric acid facilitates efficient ring closure with good selectivity.

- Sodium borohydride reduction is mild and effective for converting dihydroisoquinolines to tetrahydroisoquinolines.

Example Synthesis Summary

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Acylation of β-phenylethylamine | Room temp, benzoyl chloride | High | Formation of amide |

| 2 | Cyclization with polyphosphoric acid | 130-150°C, 3 h | 70 | Formation of dihydroisoquinoline |

| 3 | Reduction with sodium borohydride | 0°C, 16 h | 85 | Conversion to tetrahydroisoquinoline |

| 4 | Hydrochloride salt formation | HCl, 78°C, 1 h | Quantitative | Salt isolation |

Chemoenzymatic and Asymmetric Synthesis Approaches

Overview

Recent advances include chemoenzymatic methods to obtain enantiomerically pure tetrahydroisoquinoline derivatives, which are valuable for pharmaceutical applications.

Methodology

- Use of enzymes such as D-amino acid oxidases (DAAO) for kinetic resolution of racemic mixtures.

- Combination with chemical reductants like ammonia-borane for deracemization.

- Application of chiral catalysts in asymmetric transfer hydrogenation (ATH) to introduce stereochemistry at the 4-position.

Research Findings

- Enantiomeric excess values exceeding 99% have been achieved for 1,2,3,4-tetrahydroisoquinoline carboxylic acids.

- These methods provide access to chiral 4-substituted tetrahydroisoquinolines with high selectivity and good isolated yields (70-82%).

- Chemoenzymatic approaches are promising for producing optically active compounds for medicinal chemistry.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Typical Yields | Notes |

|---|---|---|---|---|

| Pictet-Spengler Condensation | Amine + aldehyde condensation, acid catalysis | Simple, classical, versatile | Moderate to high | Widely used, scalable |

| Bischler–Napieralski + Hydrogenation | Amide formation, cyclodehydration, hydrogenation | Control over substitution, stereochemistry | 50-90% | Multi-step, requires catalysts |

| Acylation + Polyphosphoric Acid Cyclization + Reduction | Acylation, cyclization with PPA, reduction with NaBH4 | High yield, industrially scalable | 70-85% | Suitable for large scale |

| Chemoenzymatic/Asymmetric Synthesis | Enzymatic resolution, chiral catalysis | High enantioselectivity, mild conditions | 70-82% | For chiral pure compounds |

化学反应分析

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding quinoline derivative.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoquinolines, dihydroisoquinolines, and quinoline derivatives, depending on the specific reaction conditions and reagents used .

科学研究应用

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride has a wide range of applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurodegenerative diseases and infections.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

作用机制

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors in the nervous system, modulating their activity and influencing neurotransmitter release .

相似化合物的比较

Methoxy-Substituted Derivatives

Key Insight : Methoxy groups at positions 5,8 vs. 6,7 significantly alter receptor selectivity. The 5,8-dimethoxy variant shows stronger neuroprotective activity, while the 6,7-derivative targets dopamine pathways .

Hydroxyl and Amino Derivatives

| Compound Name | Substituent Positions | Key Features | Biological Activity/Applications | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinolin-4-amine hydrochloride | 4-NH₂ | Basic amine group increases solubility; lacks hydroxyl, reducing polarity . | Intermediate for opioid receptor ligands . | |

| 1,2,3,4-Tetrahydro-4,6-isoquinolinediol hydrochloride | 4,6-OH | Dual hydroxyl groups enhance hydrogen bonding; used in chelation therapy . | Antioxidant and metal-chelating applications . | |

| 7-Methoxy-1,2,3,4-tetrahydroisoquinolin-4-amine dihydrochloride | 7-methoxy; 4-NH₂ | Combines methoxy’s metabolic stability with amine’s reactivity . | Targets serotonin receptors for antidepressant studies . |

Key Insight: Hydroxyl groups improve water solubility and hydrogen-bonding capacity, while amino groups enhance receptor binding. The 4-OH derivative is prioritized in neuroprotection studies, whereas 4-NH₂ variants are leveraged for receptor modulation .

Chloro and Heterocyclic Derivatives

Key Insight : Chloro and heterocyclic substitutions (e.g., thiophene) enhance lipophilicity and target specificity, making these derivatives suitable for oncology and CNS drug development .

Structural and Functional Analysis

Physicochemical Properties

- Solubility: Hydroxyl and amino groups improve aqueous solubility, whereas methoxy and chloro substituents increase lipophilicity .

- Stability: Methoxy groups reduce oxidative degradation, enhancing shelf-life compared to non-substituted analogs .

Pharmacological Distinctions

- 5,8-Dimethoxy-4-OH : Highest neuroprotective activity due to optimal electron distribution and hydrogen-bonding capacity .

- 6,7-Dimethoxy-4-OH : Preferential binding to dopamine receptors, useful in Parkinson’s research .

- 4-Thiophene Derivative : Superior blood-brain barrier penetration for CNS applications .

生物活性

1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride (THIQ) is a compound that belongs to the class of tetrahydroisoquinolines, which are nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of THIQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The structural features of 1,2,3,4-tetrahydroisoquinolin-4-ol include:

- A tetrahydroisoquinoline core.

- A hydroxyl group at the 4-position.

- Potential substitutions at the 2- and 4-positions that can modulate its biological activity.

The compound's structure is crucial for its interaction with various biological targets, influencing its pharmacological effects.

Pharmacological Properties

- Neuroprotective Effects : THIQ has been studied for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems, especially dopamine and norepinephrine pathways, contributes to its potential therapeutic effects .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress associated with various diseases. This activity is particularly relevant in the context of neurodegeneration and inflammation.

- Inhibition of Norepinephrine Reuptake : THIQ derivatives have shown promise as norepinephrine potentiators. Research indicates that modifications to the basic structure can enhance this activity, suggesting a potential role in treating mood disorders.

- Antiviral Activity : Recent studies have demonstrated that certain THIQ derivatives possess antiviral properties against SARS-CoV-2. For instance, a novel derivative showed an EC50 of 2.78 μM in inhibiting viral replication in human lung cells, outperforming traditional antiviral agents like chloroquine .

The mechanisms underlying the biological activities of THIQ involve several pathways:

- Dopaminergic Modulation : The interaction with dopamine receptors is significant for its neuroprotective effects. THIQ's structural similarity to known dopaminergic compounds suggests it may influence dopaminergic signaling pathways .

- P-glycoprotein Modulation : Some THIQ derivatives have been identified as modulators of P-glycoprotein (P-gp), enhancing the cytotoxicity of chemotherapeutic agents in resistant cancer cells .

- Structure–Activity Relationship (SAR) : Studies have established that the position and nature of substituents on the tetrahydroisoquinoline scaffold significantly affect its biological activity. For example, lipophilic substitutions at specific positions enhance receptor binding and activity .

Table 1: Summary of Biological Activities and Potency

| Compound | Biological Activity | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| THIQ Derivative 1 | Norepinephrine reuptake inhibition | N/A | N/A |

| THIQ Derivative 2 | Antiviral against SARS-CoV-2 | 2.78 | >71.94 |

| THIQ Derivative 3 | Cytotoxicity restoration in cancer cells | N/A | N/A |

Notable Research Findings

- A study on a series of THIQ derivatives highlighted their antibacterial properties against Staphylococcus epidermidis and Klebsiella pneumonia, showcasing their potential as antimicrobial agents .

- Another investigation revealed that specific modifications could enhance the anti-SARS-CoV-2 efficacy of THIQ derivatives compared to conventional treatments .

常见问题

Q. What are the recommended synthetic routes for 1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization or reduction strategies. For example:

- Reductive Amination : Use of LiAlH₄ in THF for reducing intermediates, followed by hydrochlorination with SOCl₂ in CHCl₃ to yield the hydrochloride salt .

- Cyclization Reactions : Substituent-dependent cyclization under acidic or basic conditions (e.g., TsCl for tosylation, as seen in related tetrahydroquinoline syntheses) .

Q. Key Considerations :

- Temperature Control : Lower temperatures (e.g., room temperature) minimize side reactions like over-reduction.

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products.

- Yield Optimization : Adjusting stoichiometry of LiAlH₄ and SOCl₂ can improve yields (typical range: 60–85%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹³C-NMR and ¹H-NMR : Essential for confirming the tetrahydroisoquinoline scaffold and hydroxyl/hydrochloride moieties. For example, the hydroxyl proton appears as a broad singlet (~δ 5.5 ppm), while aromatic protons resonate between δ 6.8–7.5 ppm .

- IR Spectroscopy : Detects O–H stretches (~3200–3500 cm⁻¹) and N–H bends (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₁₂ClNO: calc. 197.06, observed 197.05) .

Q. Data Interpretation Tips :

- Compare spectral data with structurally related compounds (e.g., 8-hydroxy-1,2,3,4-tetrahydroisoquinoline, CAS 32999-37-4) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for tetrahydroisoquinoline derivatives across different in vitro assays?

Methodological Answer:

- Assay-Specific Variables :

- pH Sensitivity : The hydrochloride salt’s solubility varies with pH, affecting bioavailability in cell-based assays. Use buffered solutions (pH 7.4) for consistency .

- Metabolic Interference : Hepatic metabolites (e.g., cytochrome P450 interactions) may alter activity. Include control experiments with metabolic inhibitors .

- Statistical Validation : Apply ANOVA to compare replicates across assays and identify outliers.

Case Study :

Diclofensine hydrochloride (CAS 34041-84-4), a related tetrahydroisoquinoline, showed variable dopamine reuptake inhibition due to assay-specific cell lines and incubation times .

Q. What strategies optimize stereochemical purity during the synthesis of this compound?

Methodological Answer:

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during cyclization to enforce enantiomeric control .

- Chromatographic Separation : Chiral HPLC (e.g., Chiralpak® columns) resolves racemic mixtures.

- Crystallization : Stereoselective crystallization in ethanol/water mixtures enhances enantiomeric excess (e.g., >98% ee achieved for similar compounds) .

Q. Scaling Challenges :

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported for tetrahydroisoquinoline hydrochloride derivatives?

Methodological Answer:

- Contextual Factors :

- Crystalline vs. Amorphous Forms : Amorphous forms (higher energy state) exhibit greater solubility. Use XRPD to confirm crystallinity .

- Counterion Effects : Compare hydrochloride vs. trifluoroacetate salts (e.g., 3-(piperidin-4-yl)-1,2,4-oxadiazol-5-ol TFA salt has lower aqueous solubility than HCl salts) .

Q. Experimental Design :

- Conduct parallel solubility tests in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) to capture physiological variability .

Physicochemical Properties Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。